Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate
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Overview
Description
Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-5-sulphonatophenylamine, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to enhance its solubility in water.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved in its action depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
- **Disodium 8-anilino-5-((4-(2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate
- **Disodium 2-((5-carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((4-(2-chloro-5-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)benzenesulphonate
Uniqueness
Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is unique due to its specific structural features, such as the presence of the pyrazole ring and the sulfonate group, which contribute to its stability, solubility, and vibrant color properties. These characteristics make it particularly valuable in applications requiring high-performance dyes.
Properties
CAS No. |
93940-71-7 |
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Molecular Formula |
C17H11ClN4Na2O6S |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H13ClN4O6S.2Na/c1-9-15(20-19-13-5-3-2-4-11(13)17(24)25)16(23)22(21-9)14-8-10(29(26,27)28)6-7-12(14)18;;/h2-8,15H,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
CHUNQEDEAHOMIC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
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